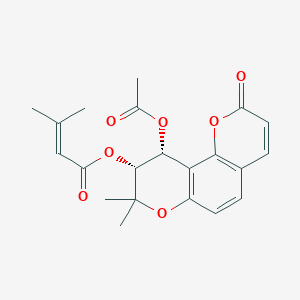![molecular formula C7H6N2O B023979 1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 55052-24-9](/img/structure/B23979.png)
1H-pyrrolo[2,3-b]pyridine 7-oxide
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine 7-oxide (PPO) is an organic compound that has been studied for its potential applications in the field of synthetic and medicinal chemistry. PPO is a member of the pyrrolo[2,3-b]pyridine class of compounds, which are heterocyclic molecules containing an aromatic ring system. In addition, PPO is a highly reactive compound, making it an attractive target for synthetic chemistry research.
Applications De Recherche Scientifique
Découverte et développement de médicaments
Le 7-azaindole-7-oxyde sert de pharmacophore dans la découverte de médicaments en raison de sa similarité structurale avec l’adénine. Il a été utilisé dans le développement d’inhibiteurs de kinases, qui sont essentiels dans la thérapie anticancéreuse. La capacité du composé à inhiber les récepteurs du facteur de croissance des fibroblastes (FGFR) en fait un candidat pour les médicaments anticancéreux .
Synthèse organique
Ce composé est utilisé comme brique de base en synthèse organique. Sa réactivité permet l’introduction de divers groupes fonctionnels, contribuant à la synthèse de molécules complexes pour les produits pharmaceutiques et les agrochimiques .
Science des matériaux
En science des matériaux, les dérivés du 7-azaindole-7-oxyde ont été explorés pour leur utilisation potentielle dans la création de nouveaux matériaux fonctionnels. Leurs propriétés électroniques et structurales uniques les rendent adaptés aux applications dans les semi-conducteurs et les cellules photovoltaïques .
Sondes biologiques et imagerie
Les propriétés luminescentes des dérivés du 7-azaindole-7-oxyde en font d’excellents candidats pour les sondes biologiques et l’imagerie. Ils peuvent être utilisés pour étudier la structure et la dynamique des protéines, fournissant des informations sur les processus biologiques au niveau moléculaire .
Chimie médicinale
Le 7-azaindole-7-oxyde et ses dérivés sont des structures centrales dans de nombreux produits pharmaceutiques. Ils ont été utilisés pour développer des traitements contre des affections telles que l’hyperglycémie, le diabète et les maladies cardiovasculaires en raison de leur capacité à moduler les voies biologiques .
Activation de liaisons chimiques
Les dérivés du composé ont été étudiés pour leur rôle dans l’activation de liaisons chimiques. Cette application est importante en catalyse, où l’activation de liaisons chimiques inertes peut conduire à des réactions chimiques plus efficaces .
Chimie de la fonctionnalisation
Les progrès de la chimie catalysée par les métaux ont permis la fonctionnalisation du cycle du 7-azaindole-7-oxyde. Cela a ouvert des possibilités de création de nouveaux composés avec des cibles thérapeutiques potentielles .
Synthèse d’azaindoles et d’azaindolines
Le 7-azaindole-7-oxyde est utilisé dans la synthèse sélective d’azaindoles et d’azaindolines, qui sont importants dans les produits naturels et les produits pharmaceutiques. Le processus de synthèse implique des réactions en domino qui introduisent une gamme de substituants, permettant une élaboration et une fonctionnalisation ultérieures .
Mécanisme D'action
Target of Action
The primary targets of 1H-pyrrolo[2,3-b]pyridine 7-oxide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This compound can form hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor . This interaction results in the inhibition of FGFR signaling, thereby affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these signaling pathways, affecting various cellular processes .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and an increase in apoptosis . In vitro studies have shown that this compound significantly inhibits the migration and invasion of 4T1 breast cancer cells .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1H-pyrrolo[2,3-b]pyridine 7-oxide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activities with IC50 values of 7, 9, and 25 nM, respectively . These interactions are essential for its potential therapeutic applications in cancer treatment, as abnormal activation of FGFR signaling pathways is associated with tumor progression.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent . The compound also influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with FGFRs. Upon binding to these receptors, the compound inhibits their kinase activity, preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound’s low molecular weight enhances its binding affinity and specificity towards FGFRs, making it a promising lead compound for further optimization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under inert gas conditions and is stored in glass containers with plastic inner tubes to prevent degradation . Long-term studies have shown that the compound maintains its inhibitory activity against FGFRs, with no significant loss of potency over extended periods . Its stability may be compromised when exposed to air, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In intravenous dosing, the compound shows high total clearance, comparable to hepatic blood flow in rats . In oral dosing, it results in low plasma concentration and low oral bioavailability . At higher doses, the compound may exhibit toxic or adverse effects, necessitating careful dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell proliferation and migration. The compound interacts with enzymes such as FGFRs, influencing metabolic flux and metabolite levels . Its inhibition of FGFRs disrupts the normal metabolic processes, leading to reduced cell growth and increased apoptosis . Additionally, the compound’s interactions with other biomolecules may further modulate its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s low molecular weight facilitates its diffusion across cell membranes, allowing it to reach its target sites effectively . Its distribution within tissues is influenced by its binding affinity to FGFRs, leading to localized accumulation in areas with high receptor expression .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects . Post-translational modifications and targeting signals may further direct the compound to specific cellular compartments, enhancing its therapeutic potential .
Propriétés
IUPAC Name |
7-hydroxypyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-9-5-1-2-6-3-4-8-7(6)9/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVRAFCMCYLLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10314807 | |
| Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55052-24-9 | |
| Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Azaindole N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)

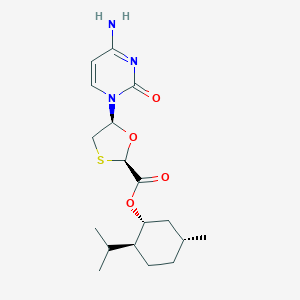

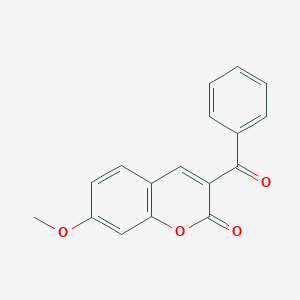

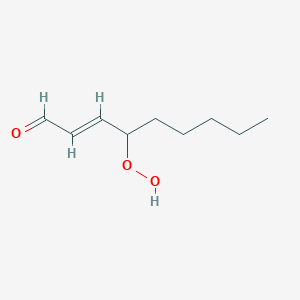
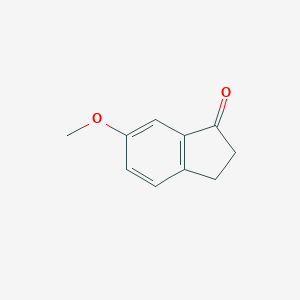


![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)
